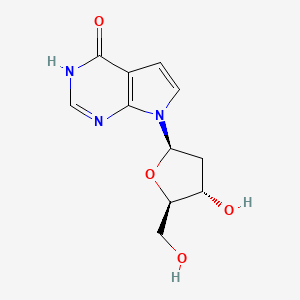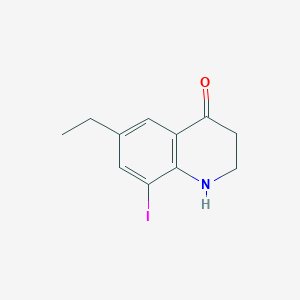
6-Ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one is a chemical compound with the molecular formula C₁₁H₁₂INO. It belongs to the class of quinolin-4-one derivatives, which are known for their diverse biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one typically involves the iodination of 6-ethyl-2,3-dihydro-1H-quinolin-4-one. This can be achieved through various methods, including:
Iodination using Iodine and Oxidizing Agents: A common method involves the use of iodine (I₂) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) to introduce the iodine atom at the desired position.
Photocatalytic Methods: Recent advancements have shown that visible light-mediated photocatalytic methods can be employed for the efficient synthesis of quinolin-4-one derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring high purity of the final product, and implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
6-Ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one has several scientific research applications, including:
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, quinolin-4-one derivatives generally exert their effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biological processes.
Interacting with DNA: Binding to DNA and affecting gene expression and replication.
Modulating Receptor Activity: Interacting with cellular receptors to influence signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Ethyl-2,3-dihydro-1H-quinolin-4-one: Lacks the iodine atom but shares the core structure.
8-Iodo-2,3-dihydro-1H-quinolin-4-one: Similar structure but without the ethyl group.
2,3-Dihydro-1H-quinolin-4-one: The parent compound without the ethyl and iodine substituents.
Uniqueness
6-Ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one is unique due to the presence of both the ethyl and iodine substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
Propriétés
Formule moléculaire |
C11H12INO |
|---|---|
Poids moléculaire |
301.12 g/mol |
Nom IUPAC |
6-ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C11H12INO/c1-2-7-5-8-10(14)3-4-13-11(8)9(12)6-7/h5-6,13H,2-4H2,1H3 |
Clé InChI |
BWBFAUULYRQFQW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C(=C1)I)NCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



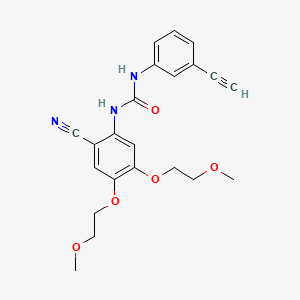
![(I2,3S)-23-Des(methoxyimino)-23-[(methylsulfanyl)methoxy]moxidectin O-TBS](/img/structure/B13846048.png)
![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)
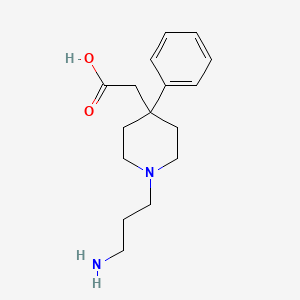
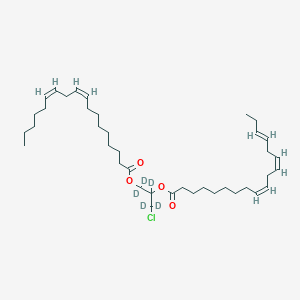
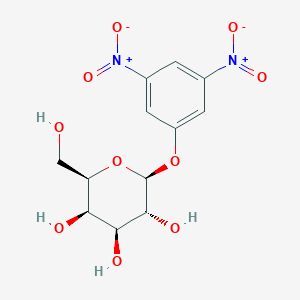

![L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)](/img/structure/B13846078.png)
![1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-](/img/structure/B13846102.png)


